molecular formula C6H4N4O B13837032 2-nitroso-7H-pyrrolo[2,3-d]pyrimidine

2-nitroso-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13837032
M. Wt: 148.12 g/mol
InChI Key: JJPNGQHDIYNYAR-UHFFFAOYSA-N
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Description

2-Nitroso-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is part of the pyrrolo[2,3-d]pyrimidine family, which is known for its biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitroso-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several methods. One common approach involves the reaction of 5-bromopyrimidin-4-amines with alkynes in the presence of a CuCl and 6-methylpicolinic acid catalytic system . Another method employs microwave-assisted reactions, which have been shown to be efficient for the preparation of pyrrolo[2,3-d]pyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitroso-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

2-Nitroso-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its nitroso group, which imparts distinct chemical reactivity and biological activity compared to other derivatives.

Properties

Molecular Formula

C6H4N4O

Molecular Weight

148.12 g/mol

IUPAC Name

2-nitroso-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C6H4N4O/c11-10-6-8-3-4-1-2-7-5(4)9-6/h1-3H,(H,7,8,9)

InChI Key

JJPNGQHDIYNYAR-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC(=NC=C21)N=O

Origin of Product

United States

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